molecular formula C9H6BrNOS B8597448 4-Bromo-2-methyl-1,3-benzothiazole-5-carbaldehyde

4-Bromo-2-methyl-1,3-benzothiazole-5-carbaldehyde

Cat. No. B8597448
M. Wt: 256.12 g/mol
InChI Key: TXYIUJPSOADADA-UHFFFAOYSA-N
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Patent
US08680108B2

Procedure details

Dimethyl sulfoxide (1.13 mL, 0.016 mol) was added to oxalyl chloride (0.84 mL, 0.0099 mol) in methylene chloride (37.10 mL) at −78° C. After 10 minutes, (4-bromo-2-methyl-1,3-benzothiazol-5-yl)methanol (1.71 g, 0.00662 mol) in methylene chloride (74 mL) was added and the resultant mixture was stirred at −78° C. for 30 minutes. Triethylamine (4.62 mL, 0.0331 mol) was then added and the mixture was stirred for 5 h and the temperature allowed to gradually warm up to room temperature. After quenching with water, the mixture was extracted with methylene chloride. The organic layers were combined, washed with brine, dried over magnesium sulfate and evaporated to dryness. The resultant solid was used directly in next step (1.70 g, 100%). LCMS calculated for C9H7BrNOS(M+H)+: m/z=255.9; found: 255.9.
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
37.1 mL
Type
solvent
Reaction Step One
Name
(4-bromo-2-methyl-1,3-benzothiazol-5-yl)methanol
Quantity
1.71 g
Type
reactant
Reaction Step Two
Quantity
74 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.62 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[Br:11][C:12]1[C:17]2[N:18]=[C:19]([CH3:21])[S:20][C:16]=2[CH:15]=[CH:14][C:13]=1[CH2:22][OH:23].C(N(CC)CC)C>C(Cl)Cl>[Br:11][C:12]1[C:17]2[N:18]=[C:19]([CH3:21])[S:20][C:16]=2[CH:15]=[CH:14][C:13]=1[CH:22]=[O:23]

Inputs

Step One
Name
Quantity
1.13 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0.84 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
37.1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
(4-bromo-2-methyl-1,3-benzothiazol-5-yl)methanol
Quantity
1.71 g
Type
reactant
Smiles
BrC1=C(C=CC2=C1N=C(S2)C)CO
Name
Quantity
74 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
4.62 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After quenching with water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC1=C(C=CC2=C1N=C(S2)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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